molecular formula C16H23ClN2O2 B1259310 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride

Cat. No.: B1259310
M. Wt: 310.82 g/mol
InChI Key: XVUOIQVVCCRMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride is a novel compound with significant pharmacological properties. It is known for its cardiotonic, vasodilatory, and antiarrhythmic effects . This compound is part of the indole derivative family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals and results in the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors, leading to reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound, which can have enhanced or modified biological activities.

Scientific Research Applications

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its cardiotonic effects by increasing cardiac contractility and output, while its vasodilatory effects are mediated through the relaxation of vascular smooth muscles . The antiarrhythmic properties are attributed to its ability to modulate ion channels and stabilize cardiac rhythm.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-(aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-8-6-10-9(2)16(5,7-17)20-13(10)11-12(8)18-14(19)15(11,3)4;/h6,9H,7,17H2,1-5H3,(H,18,19);1H

InChI Key

XVUOIQVVCCRMAY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl

Synonyms

2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
UK 1745
UK-1745

Origin of Product

United States

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